5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione
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Overview
Description
5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by the presence of three fluorine atoms and a benzo[d][1,3]oxazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoromethyl-substituted anilines with phosgene or its derivatives, followed by cyclization to form the oxazine ring . The reaction is usually carried out in an inert atmosphere at room temperature or slightly elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted oxazines, depending on the specific reagents and conditions used .
Scientific Research Applications
5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-1H-benzo[D][1,3]oxazine-2,4-dione
- 7-(Trifluoromethyl)-1H-benzo[D][1,3]oxazine-2,4-dione
- 4H-Benzo[D][1,3]oxazines
Uniqueness
5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione is unique due to the presence of three fluorine atoms, which significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C8H2F3NO3 |
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Molecular Weight |
217.10 g/mol |
IUPAC Name |
5,6,7-trifluoro-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H2F3NO3/c9-2-1-3-4(6(11)5(2)10)7(13)15-8(14)12-3/h1H,(H,12,14) |
InChI Key |
DJKIIMDSBZBIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)F)C(=O)OC(=O)N2 |
Origin of Product |
United States |
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